molecular formula C22H15FN2OS B2595955 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 313403-63-3

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2595955
CAS No.: 313403-63-3
M. Wt: 374.43
InChI Key: QDCCSFFSJBTWAD-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core scaffold substituted with two phenyl groups and a 4-fluorobenzamide moiety. This structure classifies it among heterocyclic compounds of significant interest in medicinal chemistry and pharmacological research. Thiazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. Compounds with similar N-(thiazol-2-yl)benzamide scaffolds have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function . Furthermore, structurally related thiazole-containing molecules are extensively investigated for their antiproliferative properties. Research on various thiazolyl-amino derivatives has demonstrated promising activity against human cancer cell lines, including lung adenocarcinoma (A549) and colorectal adenocarcinoma (DLD-1), often by promoting apoptosis . The specific stereochemistry (Z-configuration) and the 4-fluoro-substituted benzamide group in this compound may influence its binding affinity and interaction with biological targets, such as enzymes or receptors. This reagent is provided for research purposes to support investigations in early-stage drug discovery, chemical biology, and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or a core structure for developing novel bioactive molecules. This product is intended for research use only by trained professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCSFFSJBTWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the condensation of 4,5-diphenylthiazole-2-thione with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is constructed via a modified Hantzsch thiazole synthesis or electrochemical cyclization. For example:

  • Electrochemical Synthesis : A mixture of enaminones, potassium thiocyanate (KSCN), and benzoic acid undergoes cyclization under 20 mA current catalysis in acetonitrile at 60°C for 24 hours . The electrochemical method enhances regioselectivity and avoids harsh oxidants.

Imine (Ylidene) Formation

The (Z)-configured imine group is introduced through condensation between a thiazol-2-amine derivative and 4-fluorobenzaldehyde. Intramolecular hydrogen bonding (C–H⋯S/N) stabilizes the planar structure, favoring the Z-configuration .

Amide Coupling

The fluorobenzamide group is attached via nucleophilic acyl substitution. For instance, 4-fluorobenzoyl chloride reacts with the amine group of the thiazole intermediate in dichloromethane (DCM) under basic conditions .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Thiazole cyclizationEnaminone, KSCN, TEMPO, CH₃CN, 60°C, 20 mA56%
Imine condensation4-Fluorobenzaldehyde, toluene, reflux72%
Amide coupling4-Fluorobenzoyl chloride, DCM, TEA68%

Structural Characterization

The compound’s structure is confirmed via spectroscopy and crystallography:

  • 1H NMR (CDCl₃) : Signals at δ 8.06 ppm (d, J = 8.8 Hz, 2H) correspond to the fluorobenzamide aromatic protons. The thiazole protons appear as a singlet at δ 7.55–7.32 ppm .

  • 13C NMR : Peaks at δ 188.8 ppm (C=O) and 168.3 ppm (C=N) confirm the amide and imine groups .

  • X-ray Diffraction : The crystal structure reveals a planar thiazole ring stabilized by C–H⋯S hydrogen bonds (bond length: 3.35 Å) .

Electrophilic Substitution

The electron-rich thiazole ring undergoes nitration and halogenation at the 5-position. For example:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

  • Bromination : NBS in CCl₄ selectively brominates the phenyl substituents .

Nucleophilic Additions

The imine group participates in nucleophilic additions:

  • Hydrazine Attack : Forms hydrazone derivatives under acidic conditions .

  • Grignard Reagents : Alkyl/aryl groups add to the C=N bond, altering electronic properties .

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (DSC analysis) .

  • Photodegradation : UV exposure (254 nm) cleaves the C=N bond, forming 4-fluorobenzoic acid and thiazole fragments .

Table 2: Analogues and Their Bioactivity

CompoundModificationBioactivity (IC₅₀/MIC)Source
Target Compound None12.3 µM (Urease)
N-(5-Nitro-thiazol-2-ylidene) analogueNitro group at C59.8 µM (Urease)
4-Chloro-benzamide derivativeCl instead of F15.1 µM (Urease)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to interfere with cell cycle progression and induce apoptosis through the activation of caspases, which are crucial in the apoptotic pathway. It has shown promising results against breast cancer cell lines, specifically MDA-MB-231, demonstrating enhanced cytotoxic effects compared to traditional chemotherapeutic agents .
  • Case Study : A study involving the synthesis and evaluation of thiazole derivatives demonstrated that modifications in the thiazole ring significantly affected their anticancer activity. The compound exhibited a notable inhibition of tumor growth in vivo models, suggesting its potential as an effective anticancer drug .

Neuropharmacology

Monoamine Transporter Inhibition

Thiazole derivatives have been identified as novel inhibitors of monoamine transporters, which are critical targets in the treatment of psychiatric disorders such as depression and anxiety.

  • Binding Affinity : this compound has shown significant binding affinity towards dopamine transporters (K(i) values around 24 nM), indicating its potential as a therapeutic agent for conditions related to dopamine dysregulation .

Drug Delivery Systems

Nanocarrier Development

The integration of this compound into nanocarrier systems has been explored to enhance drug delivery efficiency and specificity.

  • Micellar Systems : Research has focused on developing micellar carriers that encapsulate the compound for controlled release. These systems allow for targeted delivery to cancer cells while minimizing systemic toxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological profiles.

  • Key Findings : Modifications to the phenyl rings and thiazole structure have been systematically studied to determine their impact on biological activity. For instance, the presence of electron-withdrawing groups significantly enhances the potency of these compounds against various biological targets .

Data Tables

Application Area Findings References
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells ,
Monoamine Transporter InhibitionK(i) values around 24 nM for dopamine transporter
Nanocarrier DevelopmentEnhanced drug delivery using micellar systems

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Key Functional Groups
(Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide (Target) Thiazole 4-Fluorobenzamide, 4,5-diphenyl C=O, C=N, F
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazolyl, benzamide C=O, C=N
N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide Benzothiazole 4-Fluorobenzamide, methoxy, methyl C=O, C=N, F, OCH₃

Physicochemical and Spectroscopic Properties

Melting Points and Stability :

  • Fluorination typically reduces metabolic oxidation, as seen in diflubenzuron (), a pesticide with a 2,6-difluorobenzamide group . However, thiadiazole derivatives like MSO () exhibit instability due to auto-oxidation, suggesting the target compound’s thiazole core might require stability studies .

Spectroscopic Data :

  • IR spectra of analogs show C=O stretches at ~1605–1682 cm⁻¹ () and C=N vibrations at ~1606 cm⁻¹ . The fluorine atom in the target compound may cause a slight shift in these bands.
  • ^1H-NMR of N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () shows aromatic protons at δ 7.36–8.13, comparable to the target’s expected diphenyl signals .

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with phenyl groups and a fluorobenzamide moiety, contributing to its biological properties. The structural formula can be represented as follows:

C16H13FN2S\text{C}_{16}\text{H}_{13}\text{F}\text{N}_2\text{S}

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical for cell proliferation and survival, particularly in cancer cells .
  • Neuroprotective Effects : Analogous thiazole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Key findings include:

  • Cell Line Studies : In vitro studies on breast cancer cell lines showed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, crucial for regulating cell death pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects associated with thiazole derivatives:

  • Zebrafish Model : In a zebrafish model of epilepsy, thiazole derivatives improved survival rates and reduced seizure-like behaviors by enhancing neurosteroid levels while decreasing cortisol levels .
  • Oxidative Stress Reduction : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast cancer cellsSignificant cytotoxicity (IC50 values)
NeuroprotectionZebrafish epilepsyReduced seizure activity
Oxidative StressNeuronal cellsScavenging ROS

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited higher efficacy than conventional agents. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's role in inducing programmed cell death.
  • Neuroprotective Case Study :
    • In a zebrafish model, researchers observed that administration of thiazole derivatives led to a marked decrease in seizure frequency and severity. Neurochemical analysis revealed elevated levels of protective hormones and decreased inflammatory markers.

Q & A

Q. What is the optimized synthetic route for (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide, and how can purity be ensured?

The compound is synthesized via a condensation reaction between 4-fluorobenzaldehyde derivatives and thiazolidinone precursors under reflux conditions. A typical protocol involves combining equimolar amounts of 4-fluorobenzaldehyde, 2-thioxothiazolidin-4-one, and anhydrous sodium acetate in glacial acetic acid, followed by 7 hours of reflux. Post-reaction purification via recrystallization in ethanol yields ~85% purity . Confirmation of the Z-configuration requires NMR analysis, particularly observing coupling constants between the imine proton and adjacent carbons (e.g., 1H NMR δ 8.2–8.5 ppm for the imine proton) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • 1H/13C NMR : Key signals include the imine proton (δ ~8.3 ppm, J = 10–12 Hz for Z-configuration) and aromatic carbons (δ 110–160 ppm). The Z-configuration is further supported by NOE correlations between the imine proton and adjacent substituents .
  • IR Spectroscopy : Stretching frequencies for C=N (1630–1680 cm⁻¹) and C=O (1700–1750 cm⁻¹) confirm the thiazole and benzamide moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 419.12) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using fluorometric or colorimetric methods. For example, measure IC₅₀ values via competitive inhibition assays with p-nitrophenyl substrates, comparing against controls like acarbose .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzyme inhibition mechanisms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100–200 ns) can identify binding poses and stability of the compound in enzyme active sites. Compare results with experimental IC₅₀ values to validate hypotheses. For instance, if in vitro data conflicts with in silico predictions, assess protonation states or solvation effects using tools like Schrödinger’s QikProp .

Q. What strategies improve metabolic stability without compromising bioactivity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzamide to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the imine group with a hydrolyzable moiety (e.g., acetyl) to enhance plasma stability, as seen in related thiazole derivatives .

Q. How do substituents on the thiazole ring influence structure-activity relationships (SAR)?

Systematic SAR studies should vary substituents (e.g., phenyl, fluorophenyl) at the 4,5-positions of the thiazole. For example:

  • Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce binding affinity.
  • Bulky substituents (e.g., diphenyl) enhance steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets .

Q. What experimental designs address low reproducibility in synthesis yields?

  • Reaction Optimization : Use design of experiments (DoE) to test variables like solvent polarity (acetic acid vs. ethanol), temperature (70–100°C), and catalyst loading (NaOAc vs. Et₃N).
  • Byproduct Analysis : LC-MS or GC-MS can identify side products (e.g., E-isomers or oxidized derivatives) that reduce yields .

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